molecular formula C30H48O3 B1231538 17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Cat. No. B1231538
M. Wt: 456.7 g/mol
InChI Key: GKQMMZUXYRXFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a natural product found in Phellodendron chinense, Toona ciliata, and other organisms with data available.

Scientific Research Applications

Triterpenoid Structures and Properties

  • This compound is a triterpenoid, a class of chemical compounds characterized by a specific carbon structure. Triterpenoids like this one are often isolated from natural sources and have diverse biological activities. For instance, a study by Hussain, Rehman, and Parvez (2010) on a similar triterpenoid compound, isolated from Skimmia laureola, detailed its molecular structure and potential applications (Hussain, Rehman, & Parvez, 2010).

Antimicrobial and Antitumor Activities

  • Triorganotin(IV) derivatives of sodium deoxycholate, which share structural similarities with the compound , have been synthesized and tested for antimicrobial and antitumor activities. Shaheen, Ali, Rosario, and Shah (2014) found that these compounds exhibited promising antifungal and anticancer activities, highlighting the potential of structurally related compounds in medical research (Shaheen, Ali, Rosario, & Shah, 2014).

Cardiac Glycoside Potential

  • Zhang, Bao, Wu, Yu, and Li (2012) isolated a compound from Periploca sepium Bunge, a traditional Chinese herbal medicine. The isolated compound, with a similar structure, is known as a cardiac glycoside, suggesting potential applications in heart-related treatments (Zhang, Bao, Wu, Yu, & Li, 2012).

Potential in Cancer Research

  • Novel tirucallane-type triterpenoids, structurally related to the compound, were studied by Wang, Zhang, Wei, Wang, Luo, and Kong (2011). These compounds showed moderate activities against human MCF-7 and HeLa cancer cells, suggesting their potential in cancer research (Wang, Zhang, Wei, Wang, Luo, & Kong, 2011).

Liver X Receptor Agonists

  • Compounds with a similar structure have been synthesized and evaluated as Liver X receptor (LXR) agonists, which are crucial in regulating cholesterol metabolism. This indicates potential applications in treating cardiovascular diseases, as shown by Ching (2013) (Ching, 2013).

properties

IUPAC Name

17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMMZUXYRXFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

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